2-Methyl-6-phenyl-4H-pyran-4-one
Description
Properties
CAS No. |
1013-99-6 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PEYODCCEJQCEBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Other CAS No. |
1013-99-6 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
2-Methyl-6-phenyl-4H-pyran-4-one, also known as 2-methyl-6-phenylpyran-4-one, has the molecular formula and a molecular weight of approximately 186.21 g/mol. The compound features a pyran ring with both methyl and phenyl substituents, contributing to its unique reactivity and biological activities.
Medicinal Chemistry
The compound has been investigated for its biological activities , particularly as an antimicrobial and anticancer agent . Research indicates that derivatives of pyran compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown promising results in the use of 2-methyl-6-phenyl-4H-pyran-4-one derivatives for targeting specific cancer pathways, suggesting potential therapeutic applications in oncology .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 2-methyl-6-phenyl-4H-pyran-4-one exhibited cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The results indicated that these compounds could serve as lead compounds for developing new anticancer drugs .
Organic Synthesis
In synthetic organic chemistry, 2-methyl-6-phenyl-4H-pyran-4-one serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations, including cyclization and functional group modifications.
Synthesis Pathways
The synthesis typically involves cyclization reactions of precursor compounds under optimized conditions to enhance yield and purity. For example, reactions using different bases and solvents have been explored to improve the efficiency of synthesizing derivatives .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization with NMI | 100 °C, 15 h | 40 |
| Enamination | 120 °C, varying NMI | Up to 72 |
| Direct heating | 120 °C without base | 57 |
Material Science
Beyond medicinal applications, 2-methyl-6-phenyl-4H-pyran-4-one's unique properties make it suitable for material science applications. Its derivatives are being explored for use in polymers and coatings due to their stability and potential for functionalization.
Case Study: Polymer Development
Research has indicated that incorporating pyran derivatives into polymer matrices can enhance thermal stability and mechanical properties. A study focused on creating composite materials using 2-methyl-6-phenyl-4H-pyran-4-one showed improvements in tensile strength compared to conventional polymers .
Chemical Reactions Analysis
Enamination Reactions
2-Methyl-6-phenyl-4H-pyran-4-one undergoes enamination with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of N-methylimidazole (NMI) as a base. Reaction conditions significantly influence yields:
- Optimized conditions : 120°C, 0.25 equivalents of NMI, 25 hours → 72% yield of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one ( , Table 1).
- Lower NMI amounts (0.25–0.5 equivalents) improve yields but require longer reaction times (20–25 hours) ( ).
- Substituent effects:
Table 1: Enamination Yields Under Varied Conditions
| Starting Material | Conditions (Temp, NMI equiv) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1a | 120°C, 0.25 NMI | 25 | 2a | 72 |
| 1c | 100°C, 0.25 NMI | 5 | 2c | 43 |
| 1e | 100°C, 3 NMI | 4 | 2e | 22 |
Nucleophilic Substitution
The enamino derivatives of 2-methyl-6-phenyl-4H-pyran-4-one react with amines and indoles via nucleophilic substitution:
- Aniline/diphenylamine : Heating in acetic acid substitutes the dimethylamino group, forming products 6a–c in 82–86% yields ( , Scheme 5).
- Benzylamine : Reflux in acetonitrile yields 6d (76%) ( ).
- 2-Methylindole : Forms indolyl-substituted pyrones (7a,b ) via C–N bond cleavage in 52–62% yields ( ).
Table 2: Substitution Reactions with Amines
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2g | Aniline | AcOH, 90°C, 10 h | 6a | 86 |
| 5a | 2-Methylindole | AcOH, reflux, 7 h | 7b | 52 |
| 2g | Benzylamine | MeCN, reflux, 4 h | 6d | 76 |
1,3-Dipolar Cycloaddition
The compound participates in cycloaddition reactions with nitrile oxides, yielding isoxazolyl derivatives:
- Bis(enamino)pyrones (e.g., 5a ) : React with nitrile oxides to form 2,6-bis(isoxazolyl)-4-pyrones (8a,b ) in 60–65% yields ( , Scheme 6).
- Monosubstituted pyrones : Show chemoselectivity, reacting preferentially at the enamino fragment over styryl groups ( ).
Triazole Formation via Azide-Alkyne Cycloaddition
2-Methyl-6-phenyl-4H-pyran-4-one derivatives functionalized with azide groups undergo Huisgen cycloaddition:
- 2-(4-Azidomethylphenyl)-6-phenyl-4H-pyran-4-one (1) : Reacts with alkynes in water (green solvent) to form triazoles (2a–g ) in 74–96% yields ( , Table 1).
- Bis-triazoles : Synthesized from bis-azide derivatives (4 ) and alkynes, yielding 51–84% ( ).
Comparison with 2-Methyl-6-phenyl-4H-pyran-4-thione
The thione analog exhibits distinct reactivity:
- Amine substitution : Reacts with benzylamine or aniline to form thioamide derivatives ().
- Biological activity : Enhanced pharmacological potential compared to the pyranone due to the thione group ().
Table 4: Reactivity Comparison
| Property | 2-Methyl-6-phenyl-4H-pyran-4-one | 2-Methyl-6-phenyl-4H-pyran-4-thione |
|---|---|---|
| Nucleophilic substitution | Moderate (e.g., 6a : 86%) | High (e.g., thioamide: 82%) |
| Cycloaddition feasibility | Yes (e.g., isoxazolyl derivatives) | Limited data |
Mechanistic Insights
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Steric and Electronic Modifications: Replacement of the methyl group with a cyclopropyl group (as in 2-cyclopropyl-6-phenyl-4H-pyran-4-one) introduces rigidity and may alter π-π stacking interactions with biological targets .
Positional Isomerism :
Pharmacological and Industrial Relevance
- Natural vs. Synthetic Derivatives: While 2-methyl-6-phenyl-4H-pyran-4-one is naturally occurring, analogs like 3-hydroxy-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one are synthetic and may serve as precursors for drug development . The dihydro-pyranone variant (6-(hydroxymethyl)-2-methyl-3,4-dihydro-2H-pyran-4-one) demonstrates reduced aromaticity, which could modulate metabolic stability in pharmaceutical applications .
- Industrial Applications: Methoxy-substituted pyranones (e.g., 4-methoxy-6-pentyl-2H-pyran-2-one) are explored in flavor chemistry due to their structural similarity to lactones found in fragrances .
Preparation Methods
Reaction Mechanism and Substrate Design
The atom-economic synthesis of 4-pyrones via trifluoromethanesulfonic acid (TfOH)-promoted nucleophilic addition/cyclization represents a robust method for constructing the γ-pyrone core. For 2-methyl-6-phenyl-4H-pyran-4-one, the reaction begins with a diynone precursor containing methyl and phenyl substituents. The proposed mechanism involves:
-
Nucleophilic attack : Water adds to the carbon-carbon triple bond of the diynone, forming an enol intermediate.
-
Tautomerization : Keto-enol tautomerization generates a diketone intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the oxhydryl group forms the pyran ring.
-
Deprotonation : Final deprotonation yields the 4-pyrone product.
Synthetic Procedure and Optimization
A representative synthesis uses 1-(methyl)-4-phenylpenta-1,4-diyn-3-one as the substrate. The reaction conditions include:
-
Catalyst : TfOH (1 equiv.)
-
Solvent : Water (1 mL)
-
Temperature : 100°C
-
Duration : 36 hours
Under these conditions, the target compound is obtained in 83% yield on a millimolar scale. Gram-scale reactions exhibit reduced efficiency (~53%), attributed to challenges in intermediate stabilization during prolonged heating.
Rhodium-Catalyzed [4+2] Annulation
Methodology Overview
Rhodium-catalyzed reactions involving diazocyclohexane-1,3-diones and alkynes offer a complementary route to γ-pyrones. This method enables the formation of tetrasubstituted pyrones through carbene intermediates.
Reaction Design for Target Compound
For 2-methyl-6-phenyl-4H-pyran-4-one:
-
Diazocyclohexanedione : Substituted with methyl groups at the 2-position.
-
Alkyne : Phenylacetylene.
The reaction proceeds via:
-
Carbene formation : Rh-catalyzed decomposition of the diazo compound.
-
Alkyne insertion : Phenylacetylene inserts into the carbene center.
-
Cyclization : [4+2] Annulation forms the pyrone ring.
Performance Metrics
Yields for analogous tetrasubstituted pyrones range from 65–78% , depending on the alkyne’s electronic properties. However, this method’s applicability to asymmetric pyrones like 2-methyl-6-phenyl derivatives remains underexplored in the literature.
Multicomponent Reactions Using Aldehydes and Active Methylene Compounds
General Approach
A three-component reaction involving aldehydes, malononitrile, and active methylene compounds (e.g., methyl acetoacetate) can generate 4H-pyran derivatives. While this method typically produces 2-amino-4H-pyrans, modifications to exclude the amino group are theoretically feasible.
Adaptation for Target Synthesis
Replacing malononitrile with a methyl-substituted active methylene compound (e.g., methyl cyanoacetate) could bypass amino group incorporation. However, no explicit examples of 2-methyl-6-phenyl-4H-pyran-4-one synthesis via this route are documented, necessitating further experimental validation.
Extraction from Natural Sources
Occurrence in Oroxylum indicum
2-Methyl-6-phenyl-4H-pyran-4-one has been identified in Oroxylum indicum, a plant used in traditional medicine. Extraction protocols typically involve:
-
Solvent extraction : Ethanol or methanol for polar metabolites.
-
Chromatographic separation : Silica gel or HPLC for purification.
Challenges and Feasibility
Natural extraction yields trace quantities of the compound, making it impractical for large-scale production. Additionally, co-extraction of structurally similar pyrones complicates isolation.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-6-phenyl-4H-pyran-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, ZnCl₂ in a toluene/n-heptane solvent system (1:1 ratio) under reflux has been effective for analogous pyranone derivatives, achieving high yields by monitoring reaction progress via TLC . Key parameters include:
- Catalyst selection : Lewis acids like ZnCl₂ enhance reaction efficiency.
- Solvent optimization : Polar aprotic solvents improve solubility of intermediates.
- Purification : Recrystallization from ethanol or methanol is recommended for isolating pure crystals .
Q. How can the structural characterization of 2-Methyl-6-phenyl-4H-pyran-4-one be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., ketone carbonyl at ~170 ppm in ¹³C NMR, aromatic protons at 6.5–8.0 ppm in ¹H NMR) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z within 3 ppm error) .
- X-ray crystallography : Resolve crystal packing and bond angles (monoclinic P2₁/c space group observed in similar pyranones, with β angles ~97°) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 2-Methyl-6-phenyl-4H-pyran-4-one, particularly its antimicrobial or anticancer potential?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Use broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to positive controls like doxorubicin .
- Mechanistic studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) to identify pathways affected .
Q. How can contradictions in spectroscopic data during structural analysis be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Crystallographic refinement : Use software like SHELX to resolve ambiguities in electron density maps, ensuring R-factors < 0.05 .
- Isotopic labeling : Introduce ¹³C or ²H labels to track specific functional groups in complex spectra .
Q. What multi-step synthesis strategies are effective for preparing derivatives of 2-Methyl-6-phenyl-4H-pyran-4-one with enhanced bioactivity?
- Methodological Answer :
- Functionalization : Introduce substituents via Suzuki coupling (e.g., aryl boronic acids for phenyl group diversification) .
- Knoevenagel condensation : Attach electron-withdrawing groups (e.g., dicyanomethylene) to modify electronic properties .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
Q. How can computational modeling predict the reactivity and regioselectivity of 2-Methyl-6-phenyl-4H-pyran-4-one in synthetic reactions?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic attack sites (e.g., C-5 vs. C-3 positions) .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide derivative design .
- Solvent effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar vs. non-polar media .
Notes on Data Reliability
- Primary references: PubChem , Acta Crystallographica , and FDA GSRS ensure authoritative data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
